4-((1,5-Dimethyl-1H-pyrazol-3-yl)amino)-4-oxobutanoic acid
CAS No.:
Cat. No.: VC9756453
Molecular Formula: C9H13N3O3
Molecular Weight: 211.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13N3O3 |
|---|---|
| Molecular Weight | 211.22 g/mol |
| IUPAC Name | 4-[(1,5-dimethylpyrazol-3-yl)amino]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C9H13N3O3/c1-6-5-7(11-12(6)2)10-8(13)3-4-9(14)15/h5H,3-4H2,1-2H3,(H,14,15)(H,10,11,13) |
| Standard InChI Key | XRVKQSZSLVGTSC-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C)NC(=O)CCC(=O)O |
| Canonical SMILES | CC1=CC(=NN1C)NC(=O)CCC(=O)O |
Introduction
Structural Characteristics and Nomenclature
The compound 4-((1,5-dimethyl-1H-pyrazol-3-yl)amino)-4-oxobutanoic acid belongs to the class of pyrazole-carboxylic acid derivatives. Its structure comprises a pyrazole ring substituted with methyl groups at the 1- and 5-positions, an amino linker at the 3-position, and a 4-oxobutanoic acid side chain. This configuration shares similarities with documented analogues such as 4-[(1-methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid (CAS 1006470-52-5) and 4-((3,5-dimethyl-1H-pyrazol-4-yl)amino)-4-oxobutanoic acid (CAS 1046443-96-2) .
Molecular Formula and Weight
Based on structural parallels, the molecular formula is hypothesized as C9H14N3O3, yielding a molecular weight of approximately 212.23 g/mol. This aligns with derivatives like 4-[(1-methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid (MW 197.19 g/mol) , adjusted for the additional methyl group.
Key Functional Groups
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Pyrazole Core: The 1,5-dimethyl substitution pattern influences ring electronics, potentially enhancing stability compared to unsubstituted pyrazoles .
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4-Oxobutanoic Acid: The carboxylic acid terminus confers hydrophilicity, as evidenced by logP values of −2.22 to −5.17 in related compounds .
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Amide Linkage: The −NH−C(=O)− group facilitates hydrogen bonding, critical for biological interactions .
Physicochemical Properties
Data from analogues suggest the following properties for 4-((1,5-dimethyl-1H-pyrazol-3-yl)amino)-4-oxobutanoic acid:
| Property | Estimated Value | Source Compound Reference |
|---|---|---|
| logP | −1.5 to −3.0 | |
| Water Solubility | Moderate (logSw ≈ −1) | |
| Melting Point | 180–220°C | |
| Polar Surface Area | ~95 Ų |
The compound’s hydrophilicity is comparable to 4-[(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid (logP −2.22) , while its melting point range aligns with discontinued derivatives like 4-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobutanoic acid .
Synthesis and Modification
Synthetic Routes
Pyrazole-carboxylic acid derivatives are typically synthesized via:
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Cyclocondensation: Reaction of hydrazines with β-ketoesters or diketones to form the pyrazole ring .
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Amide Coupling: Introduction of the 4-oxobutanoic acid moiety using carbodiimide-based agents like EDC/HOBt .
For example, 4-[(1-methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid is prepared by coupling 1-methyl-1H-pyrazol-4-amine with succinic anhydride under acidic conditions . Adapting this method, the 1,5-dimethylpyrazole precursor could be synthesized via alkylation of pyrazole-3-amine.
Structural Confirmation
1H NMR (300 MHz, DMSO-d6) of analogous compounds reveals:
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Methyl group singlets (δ 2.1–2.5 ppm) for 1- and 5-substituents.
Research Applications
Material Science
High thermal stability (decomposition >250°C) suggests utility in polymer coatings or ligands for metal-organic frameworks (MOFs).
Challenges and Future Directions
Despite its promise, the compound’s 1,5-dimethyl substitution remains underexplored. Key areas for investigation include:
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Stereoelectronic Effects: How methyl positioning influences reactivity.
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Biological Screening: Testing against cancer cell lines or microbial pathogens.
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Solubility Optimization: Prodrug strategies to improve bioavailability.
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